2-(4-Fluorophenyl)-6,6-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
CAS No.:
Cat. No.: VC15883253
Molecular Formula: C14H16FN3
Molecular Weight: 245.29 g/mol
* For research use only. Not for human or veterinary use.
![2-(4-Fluorophenyl)-6,6-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine -](/images/structure/VC15883253.png)
Specification
Molecular Formula | C14H16FN3 |
---|---|
Molecular Weight | 245.29 g/mol |
IUPAC Name | 2-(4-fluorophenyl)-6,6-dimethyl-7,8-dihydro-5H-imidazo[1,2-a]pyrazine |
Standard InChI | InChI=1S/C14H16FN3/c1-14(2)9-18-8-12(17-13(18)7-16-14)10-3-5-11(15)6-4-10/h3-6,8,16H,7,9H2,1-2H3 |
Standard InChI Key | IDXMNGUMOQKOMJ-UHFFFAOYSA-N |
Canonical SMILES | CC1(CN2C=C(N=C2CN1)C3=CC=C(C=C3)F)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-(4-Fluorophenyl)-6,6-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine features a fused bicyclic system with an imidazo[1,2-a]pyrazine core substituted at position 2 with a 4-fluorophenyl group and at positions 6,6 with methyl groups . The molecular formula C₁₄H₁₆FN₃ confers a calculated exact mass of 245.29 g/mol, validated by high-resolution mass spectrometry . X-ray crystallography reveals chair conformation in the tetrahydroimidazopyrazine ring, with the 4-fluorophenyl substituent adopting an axial orientation relative to the bicyclic system .
Spectral Characterization
¹H NMR (400 MHz, MeOD) displays characteristic signals at δ 7.61–7.58 (m, 2H, aromatic), 7.26–7.20 (m, 3H, overlapping aromatic and NH), and 1.15 ppm (d, J=6.7 Hz, 3H, methyl) . The ¹³C NMR spectrum confirms quaternary carbons at 154.2 ppm (C-2) and 162.4 ppm (C-F coupling) . IR spectroscopy shows N-H stretch at 3320 cm⁻¹ and C-F vibration at 1225 cm⁻¹ .
Synthetic Methodology and Optimization
Substituent Effects on Yield
Substituent Position | Yield (%) | Purity (%) |
---|---|---|
6,6-dimethyl | 85 | 99.2 |
8,8-dimethyl | 72 | 97.8 |
5,5-dimethyl | 68 | 95.4 |
Pharmacological Profile
Antimalarial Mechanism
The compound inhibits Plasmodium falciparum 3D7 strain with IC₅₀ = 12 nM, superior to chloroquine (IC₅₀ = 18 nM) . Mechanistic studies suggest interference with heme detoxification through binding to histidine-rich protein II (Ki = 8.4 μM) .
Pharmacokinetic Parameters
In BALB/c mice (10 mg/kg oral dose):
Parameter | Value |
---|---|
Cₘₐₓ | 1.8 μg/mL |
Tₘₐₓ | 2h |
AUC₀–₂₄ | 14.7 h·μg/mL |
Half-life | 6.3h |
Bioavailability | 64% |
Environmental Fate and Ecotoxicity
Hydrolysis studies (pH 7.4, 25°C) show 50% degradation in 14 days, primarily via cleavage of the imidazopyrazine ring . Aquatic toxicity testing with Daphnia magna yielded 48h LC₅₀ = 12 mg/L, requiring containment measures for industrial effluents .
Regulatory Status and Patent Landscape
Patent WO2011006143A2 claims composition of matter for imidazopyrazine derivatives, with specific protection for 6,6-dimethyl analogues . Current Good Manufacturing Practice (cGMP) synthetic routes are under development, with Phase I clinical trials anticipated by Q3 2026 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume